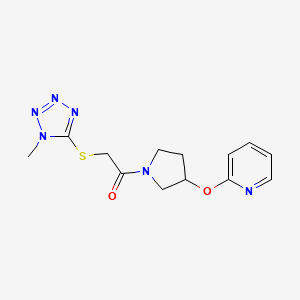
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction involving a suitable halide precursor.
Pyridine Moiety Attachment: Finally, the pyridine moiety is attached via an ether linkage, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitrogen atoms in the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with amine functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyrrolidine ring.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Catalysis: As a ligand, it can stabilize metal ions in specific oxidation states, facilitating catalytic reactions.
相似化合物的比较
Similar Compounds
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyridine moiety.
1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Lacks the tetrazole ring.
Uniqueness
- The presence of both the tetrazole ring and the pyridine moiety in 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone provides unique chemical properties, such as enhanced binding affinity in enzyme inhibition and increased stability in catalytic applications.
属性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S/c1-18-13(15-16-17-18)22-9-12(20)19-7-5-10(8-19)21-11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHVHFLLKRLIOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)
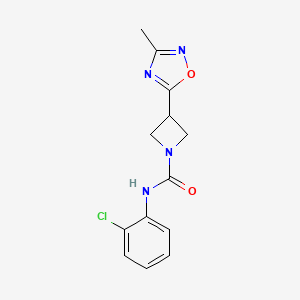

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)
![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)
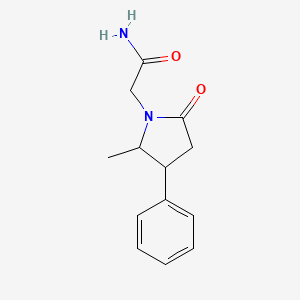
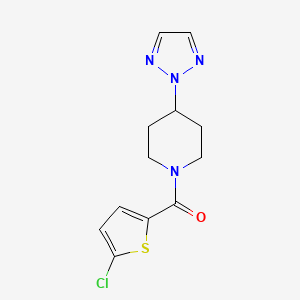
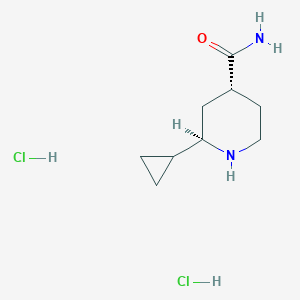
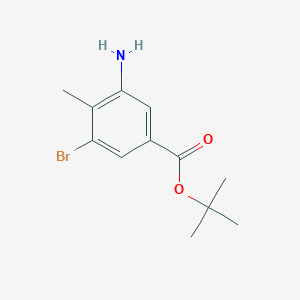
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2416660.png)
